2-(3-Fluorophenyl)succinic acid

Vue d'ensemble

Description

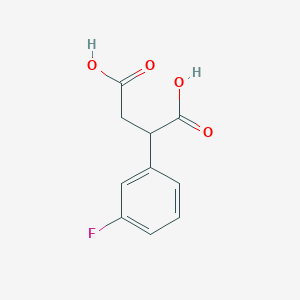

2-(3-Fluorophenyl)succinic acid is an organic compound with the molecular formula C10H9FO4 It is a derivative of succinic acid, where one of the hydrogen atoms on the phenyl ring is replaced by a fluorine atom

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluorophenyl)succinic acid can be achieved through several methods. One common approach involves the reaction of 3-fluorobenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation to yield the desired product. Another method involves the use of 3-fluorophenylacetic acid as a starting material, which undergoes a series of reactions including halogenation, hydrolysis, and decarboxylation.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product.

Analyse Des Réactions Chimiques

Esterification Reactions

The carboxylic acid groups undergo esterification to form mono- or diesters, a key step in prodrug synthesis or polymer precursors.

-

Mechanism : Acid-catalyzed Fischer esterification or base-mediated alkoxide catalysis.

-

Industrial Relevance : Diesters serve as plasticizers or intermediates in polycondensation .

Amidation Reactions

The carboxylic acids react with amines to form amides, critical for drug design.

Dehydrogenation and Oxidation

The succinic acid backbone can undergo oxidation to form unsaturated derivatives.

| Reagents/Conditions | Product | Notes |

|---|---|---|

| FAD, SDH enzyme | 2-(3-Fluorophenyl)fumaric acid | Mimics TCA cycle oxidation |

| KMnO<sub>4</sub>, acidic conditions | 2-(3-Fluorophenyl)maleic acid | Over-oxidation risk |

Substitution Reactions

The 3-fluorophenyl group influences electrophilic aromatic substitution (EAS) reactivity.

Coupling Reactions

The aryl group may participate in cross-coupling under specialized conditions.

| Reagents/Conditions | Product | Notes |

|---|---|---|

| Pd(OAc)<sub>2</sub>, SPhos, K<sub>2</sub>CO<sub>3</sub> | Biaryl derivatives | Limited by fluorine’s deactivation |

Applications De Recherche Scientifique

2-(3-Fluorophenyl)succinic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 2-(3-Fluorophenyl)succinic acid involves its interaction with specific molecular targets and pathways. The fluorine atom on the phenyl ring can influence the compound’s reactivity and binding affinity to enzymes and receptors. This can result in various biological effects, such as inhibition or activation of specific pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-(4-Fluorophenyl)succinic acid: Similar structure but with the fluorine atom at the para position.

2-(3-Chlorophenyl)succinic acid: Similar structure with a chlorine atom instead of fluorine.

2-(3-Methoxyphenyl)succinic acid: Similar structure with a methoxy group instead of fluorine.

Uniqueness

2-(3-Fluorophenyl)succinic acid is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its analogs. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity, making it a valuable compound for various applications.

Activité Biologique

2-(3-Fluorophenyl)succinic acid is a derivative of succinic acid featuring a fluorophenyl group at the second position. Its chemical formula is C₁₀H₉F O₄, with a molecular weight of 212.17 g/mol. This compound is classified under aromatic polycarboxylic acids and has garnered attention for its potential biological activities, including applications in medicinal chemistry and organic synthesis.

Chemical Structure and Properties

The presence of the fluorine atom in the phenyl ring significantly influences the compound's chemical behavior and biological activity. Fluorinated compounds often exhibit altered pharmacokinetics and enhanced binding affinity to biological targets compared to their non-fluorinated counterparts. This unique structural feature positions this compound as a candidate for further research into its biological effects.

Biological Activities

Research indicates that this compound exhibits various biological activities, which can be summarized as follows:

- Anticonvulsant Potential : Due to its structural resemblance to known anticonvulsant medications, studies are exploring its efficacy in seizure control.

- Antioxidant Activity : The compound has shown potential antioxidant properties, which may help mitigate oxidative stress in biological systems.

- Anti-inflammatory Effects : In vitro studies suggest that it may inhibit inflammatory pathways, particularly through the inhibition of inducible nitric oxide synthase (iNOS) and NF-κB signaling.

- Antimicrobial Properties : Preliminary investigations suggest some antimicrobial activity, although further studies are needed to clarify its efficacy against specific pathogens.

Synthesis and Derivatives

Several methods have been employed to synthesize this compound, including:

- Direct Fluorination : Utilizing fluorinating agents on phenyl succinic acid derivatives.

- Substitution Reactions : Employing nucleophilic substitution techniques to introduce the fluorophenyl group.

The structural diversity among related compounds can influence their biological activity. For instance:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-(4-Fluorophenyl)succinic acid | C₁₀H₉F O₄ | Different position of fluorine affects reactivity |

| 3-(3-Fluorophenyl)succinic acid | C₁₀H₉F O₄ | Variation in position may alter biological activity |

| 2-(3-(4-Fluorophenyl)ureido)succinic acid | C₁₁H₁₁FN₂O₅ | Incorporates urea functionality, enhancing solubility |

Case Studies and Research Findings

- Antioxidant Activity : A study evaluated the antioxidant capacity of various succinic acid derivatives, including this compound, using assays such as DPPH radical scavenging and cellular antioxidant activity (CAA). Results indicated moderate antioxidant properties comparable to other phenolic compounds .

- Anti-inflammatory Activity : In vitro assays demonstrated that this compound effectively inhibited iNOS production in RAW 264.7 macrophages, suggesting a potential role in reducing inflammation . The IC50 value for inhibition was found to be competitive with known anti-inflammatory agents.

- Antimicrobial Studies : While initial findings suggested some antimicrobial potential, comprehensive evaluations revealed limited efficacy against common bacterial strains. Further research is required to explore its full spectrum of antimicrobial activity .

Propriétés

IUPAC Name |

2-(3-fluorophenyl)butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO4/c11-7-3-1-2-6(4-7)8(10(14)15)5-9(12)13/h1-4,8H,5H2,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCGFKFCICBDDMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70493041 | |

| Record name | 2-(3-Fluorophenyl)butanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70493041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62985-34-6 | |

| Record name | 2-(3-Fluorophenyl)butanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70493041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.